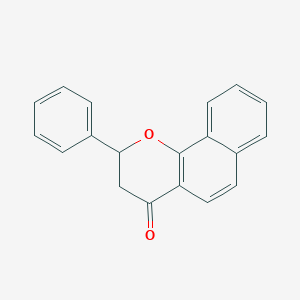

alpha-Naphthoflavanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona es un compuesto químico que pertenece a la clase de los derivados de cromeno-4-ona. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas. La estructura de 2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona consiste en un núcleo de cromeno-4-ona con un grupo fenilo unido en la segunda posición y un sistema de anillo dihidrobenzo[h].

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona se puede lograr a través de varias rutas sintéticas. Un método común implica el uso de orto-alquinil-arilcetonas como precursores. La síntesis emplea la cetonización catalizada por plata para formar intermediarios policarbonílicos, que luego sufren una doble ciclación intramolecular y descarboxilación para generar el compuesto deseado . Esta reacción de una sola olla es eficiente y produce el producto en buenas cantidades.

Métodos de Producción Industrial

En un entorno industrial, la producción de 2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, el proceso de purificación puede implicar técnicas como la recristalización o la cromatografía para obtener el producto puro.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como los derivados dihidro.

Sustitución: El grupo fenilo y otras posiciones en el núcleo de cromeno-4-ona pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Reactivos como halógenos, haluros de alquilo y cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro. Las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de cromeno-4-ona.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Preventative Role in Vascular Dementia

Recent studies have shown that alpha-naphthoflavone exhibits neuroprotective effects, particularly in models of vascular dementia. In an experiment involving rats subjected to four-vessel occlusion, ANF administration resulted in cognitive improvements comparable to the traditional drug donepezil. The study indicated that ANF could prevent cognitive impairment by modulating biochemical markers such as homocysteine levels and acetylcholinesterase activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Induction of Apoptosis in Cancer Cells

Mechanisms of Cytotoxicity

Alpha-naphthoflavone has been identified as an effective agent in inducing apoptosis in cancer cells through various pathways. In mouse hippocampal neuronal cells (HT22), ANF triggered apoptotic cell death via endoplasmic reticulum stress mechanisms, activating caspases and increasing reactive oxygen species (ROS) levels. This indicates its potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Metabolic Regulation

Inhibition of Adipogenesis

ANF has demonstrated the ability to inhibit the differentiation of 3T3-L1 pre-adipocytes into adipocytes. This effect is mediated through the modulation of inflammatory responses and key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ). By suppressing pro-inflammatory cytokines like TNF-α and IL-6 while enhancing IL-10 secretion, ANF may offer a novel approach to managing obesity and related metabolic disorders .

Anti-inflammatory Properties

Modulation of Inflammatory Responses

In addition to its effects on adipogenesis, alpha-naphthoflavone has been shown to modulate inflammatory responses in various cell types. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathways, which are crucial for the inflammatory response during adipocyte differentiation. This property suggests that ANF could be beneficial in treating inflammatory conditions associated with obesity and metabolic syndrome .

Synergistic Effects with Other Compounds

Combination Therapies

Research indicates that combining alpha-naphthoflavone with other compounds can enhance its protective effects against oxidative stress. For instance, co-treatment with beta-naphthoflavone has been shown to synergistically reduce hydrogen peroxide-induced neuronal damage, highlighting the potential for developing combination therapies that leverage the strengths of multiple flavonoids .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de 2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en el contexto de la enfermedad de Alzheimer, se ha demostrado que el compuesto y sus derivados inhiben la acetilcolinesterasa y la formación de productos finales de glicación avanzada . Estas interacciones ayudan a reducir el estrés oxidativo y la inflamación, que son factores clave en la progresión de las enfermedades neurodegenerativas.

Comparación Con Compuestos Similares

Compuestos Similares

2-fenil-4H-cromeno-4-ona: Este compuesto tiene un núcleo de cromeno-4-ona similar, pero carece del sistema de anillo dihidrobenzo[h].

2-feniletil-4H-cromeno-4-ona: Este compuesto tiene un grupo feniletilo en lugar de un grupo fenilo en la segunda posición.

Flindersiachromona: Otro derivado de cromeno-4-ona con diferentes sustituyentes en la estructura del núcleo.

Unicidad

2-fenil-2,3-dihidrobenzo[h]cromeno-4-ona es único debido a sus características estructurales específicas, incluyendo el sistema de anillo dihidrobenzo[h] y el grupo fenilo en la segunda posición. Estos elementos estructurales contribuyen a su reactividad química y actividades biológicas distintivas, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Actividad Biológica

Alpha-naphthoflavone (αNF) is a synthetic flavonoid that has garnered significant attention due to its diverse biological activities, particularly its role as a modulator of the aryl hydrocarbon receptor (AhR) and its potential therapeutic applications. This article explores the biological activity of αNF, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

1.1 Apoptosis Induction

αNF has been shown to induce apoptosis in various cell types, notably in HT22 mouse hippocampal neuronal cells. The mechanism involves:

- Endoplasmic Reticulum (ER) Stress : αNF activates ER stress pathways, leading to increased expression of C/EBP homologous protein (CHOP) and activation of caspases -12 and -3, which are crucial for apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS accumulation, which further contributes to cell death. Antioxidants like N-acetylcysteine can mitigate these effects, highlighting the oxidative stress component of αNF's action .

- Mitogen-Activated Protein Kinases (MAPKs) : Activation of p38, JNK, and ERK MAPKs has been implicated in αNF-induced apoptosis. Inhibition of these pathways reduces CHOP expression and cell death, indicating their essential role in this process .

1.2 Cytochrome P450 Inhibition

αNF is a known inhibitor of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. This inhibition can impact the metabolism of various xenobiotics and endogenous compounds:

- Competitive Inhibition : It acts as a competitive tight-binding inhibitor for these enzymes, affecting the metabolic activation of procarcinogens and influencing drug metabolism .

- Therapeutic Implications : By inhibiting these enzymes, αNF may play a role in cancer chemoprevention strategies by reducing the activation of carcinogenic compounds .

2.1 Cancer Research

Recent studies have explored the anti-cancer properties of αNF:

- Breast Cancer : In vitro studies demonstrated that αNF can inhibit the proliferation of breast cancer cells by inducing apoptosis through ER stress pathways .

- Colon Cancer : The compound has shown promise in inhibiting colon cancer cell proliferation, potentially through mechanisms involving ceramide production and mitochondrial dysfunction .

2.2 Neuroprotective Effects

While αNF induces apoptosis in certain neuronal cells, it also exhibits neuroprotective properties under specific conditions:

- Neuroprotection Against Oxidative Stress : In some models, αNF has been shown to protect against oxidative stress-induced neuronal death by modulating antioxidant pathways .

3. Data Summary

The following table summarizes key findings related to the biological activity of αNF:

| Biological Activity | Mechanism | Cell Type/Model | Outcome |

|---|---|---|---|

| Apoptosis | ER Stress, ROS Generation | HT22 Neuronal Cells | Induces cell death via caspase activation |

| Cytochrome P450 Inhibition | Competitive Inhibition | Liver Microsomes | Decreases metabolism of procarcinogens |

| Anti-Cancer Activity | Induction of Apoptosis | Breast/Colon Cancer Cells | Reduces cell viability |

| Neuroprotection | Modulation of Antioxidant Pathways | Neuronal Models | Protects against oxidative stress |

4. Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that αNF is metabolized primarily by cytochrome P450 enzymes in the liver. Its metabolites include various hydroxylated forms which may retain biological activity or exhibit different pharmacological effects . Toxicological assessments have suggested that while αNF can induce apoptosis in certain contexts, it may also possess protective effects depending on the cellular environment and exposure levels.

Propiedades

IUPAC Name |

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVIKVQRCYXXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.